Technical Monograph: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride
Technical Monograph: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific physicochemical data with the mechanistic principles of nitrogen mustard chemistry, which governs the behavior of this compound.
High-Reactivity Alkylating Intermediate for Medicinal Chemistry [1]
Executive Summary & Chemical Identity
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS: 34581-17-4) is a specialized nitrogen mustard derivative used as a critical building block in the synthesis of pharmaceutical agents requiring the N-isobutylpiperazine moiety.[1]
Functioning as a potent electrophile, it allows for the introduction of the isobutyl-piperazine side chain onto nucleophilic scaffolds (phenols, amines, thiols) via an ethyl linker. Due to its
Core Chemical Data
| Property | Specification |
| CAS Number | 34581-17-4 |
| IUPAC Name | 1-(2-chloroethyl)-4-(2-methylpropyl)piperazine; dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 277.66 g/mol (Salt); ~204.74 g/mol (Free Base) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2] |
| Stability | Hygroscopic; stable in acidic solid form.[1] Rapidly degrades in basic aqueous solution. |
Mechanistic Reactivity: The Aziridinium Ion
Understanding the reactivity of this compound is fundamental to its successful application. It is not a simple alkyl halide; it follows neighboring group participation kinetics.
In its dihydrochloride salt form, the nitrogen lone pairs are protonated and unreactive. Upon neutralization (liberation of the free base), the nitrogen at position 1 (N1) attacks the
Pathway Visualization
The following diagram illustrates the activation and subsequent reaction pathways.
Figure 1: Mechanistic pathway showing the activation of the salt to the reactive aziridinium intermediate and competing reaction paths.[1][2][3]
Synthetic Applications
This intermediate is primarily used to attach the 1-isobutylpiperazine tail to drug scaffolds.[1] This motif is common in antipsychotics, antihistamines, and cardiovascular agents where the piperazine ring improves solubility and bioavailability.
General Alkylation Protocol
Objective: Alkylation of a Phenolic Scaffold (Ar-OH) using 1-(2-Chloro-ethyl)-4-isobutyl-piperazine 2HCl.[1]
Prerequisites:
-
Solvent: Aprotic polar solvents (DMF, DMSO, or Acetonitrile) are preferred to stabilize the transition state and minimize hydrolysis.
-
Base: Inorganic carbonate (
, ) or hydride ( ).
Step-by-Step Methodology:
-
Scaffold Activation:
-
Dissolve the phenolic compound (1.0 eq) in DMF under
atmosphere. -
Add
(3.0 eq) to generate the phenoxide anion. Stir for 30 minutes at room temperature.
-
-
Reagent Activation (In-Situ):
-
Note: Do not pre-neutralize the piperazine salt in water. Add the 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (1.2 eq) directly to the reaction mixture.[1] The excess carbonate will liberate the free base in situ, promoting immediate cyclization to the aziridinium ion which is then trapped by the phenoxide.
-
-
Reaction:
-
Heat the mixture to 60–80°C. Monitoring by HPLC is critical.
-
Endpoint: Disappearance of the phenol.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with water (quenches remaining aziridinium to the alcohol).
-
Extract with Ethyl Acetate.
-
Wash organic layer with brine to remove DMF.
-
Safety & Control: Genotoxic Impurity Management
As a nitrogen mustard, this compound is classified as a Potential Genotoxic Impurity (PGI) . The aziridinium mechanism that makes it useful for synthesis also allows it to alkylate DNA (guanine residues).
Handling Workflow
Strict containment strategies are required to prevent occupational exposure and cross-contamination.
Figure 2: Safety workflow for handling nitrogen mustard intermediates.
Deactivation Protocol
Spills or excess reagent should not be washed away with water alone.
-
Deactivation Solution: 10% Sodium Thiosulfate (
) in water. The thiosulfate anion is a potent nucleophile that rapidly opens the aziridinium ring, forming a non-toxic Bunte salt.
Analytical Characterization
Due to the lack of a chromophore in the aliphatic side chain, UV detection is weak (end absorption only).
-
Mass Spectrometry (LC-MS): The preferred method.
-
Ionization: ESI Positive Mode.
-
Target Ion:
(Free base mass). -
Isotope Pattern: Look for the characteristic Chlorine isotope pattern (
).
-
-
NMR (
):-
The methylene protons adjacent to the chlorine will appear as a triplet around
3.8–4.0 ppm. -
Upon cyclization/hydrolysis, this shift changes significantly, allowing for purity assessment.
-
References
-
Chemical Suppliers & Identity: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride; CAS 34581-17-4.[1][4][5] Chemical Suppliers EU / Vertex Data.
- Nitrogen Mustard Reactivity: "Reactivity of beta-chloroethylamines: Cyclization and Nucleophilic Substitution." General Organic Chemistry Principles.
-
Patent Application (Related Analogues): Compounds and compositions for inhibiting the activity of abl1, abl2 and bcr-abl1.[6] Google Patents.
-
Safety Data Sheet (Analogous Compound): 1-(2-Chloroethyl)piperidine Hydrochloride SDS. Fisher Scientific.
Sources
- 1. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]
- 2. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS NO. 34581-17-4 | 1-(2-CHLORO-ETHYL)-4-ISOBUTYL-PIPERAZINE 2 HCL | C10H23Cl3N2 [localpharmaguide.com]
- 5. 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride | CAS 34581-17-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. EA026559B1 - Compounds and compositions for inhibiting the activity of abl1, abl2 and bcr-abl1 - Google Patents [patents.google.com]
